Lipophilicity Differentiation: 5-Bromo-1-ethyl-2,3-dihydro-1H-indole vs. 1-Ethylindoline and 5-Bromo-1-methylindoline
The introduction of a bromine atom at the 5-position of the indoline core significantly increases the compound's lipophilicity compared to its non-brominated parent. The calculated LogP (XLogP3) for 5-bromo-1-ethyl-2,3-dihydro-1H-indole is 3.1 [1], compared to an XLogP3 of 2.5 for 1-ethylindoline [2]. This represents a 24% increase in predicted lipophilicity. This difference is also observed when compared to the N-methyl analog; 5-bromo-1-methylindoline has an XLogP3 of 2.6, making the target compound 19% more lipophilic . The increased LogP value for the target compound indicates higher membrane permeability potential, which can be a critical factor in optimizing bioavailability in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 1-Ethylindoline: XLogP3 = 2.5; 5-Bromo-1-methylindoline: XLogP3 = 2.6 |
| Quantified Difference | 24% increase vs. 1-ethylindoline; 19% increase vs. 5-bromo-1-methylindoline |
| Conditions | Calculated XLogP3 values from authoritative chemical databases |
Why This Matters
Quantifiable differences in lipophilicity directly impact a compound's potential for membrane permeability and oral bioavailability, guiding selection for lead optimization campaigns.
- [1] Chem960. (n.d.). 5-bromo-1-ethyl-2,3-dihydro-1H-indole (1780973-25-2) Compound Information. XLogP3: 3.1. View Source
- [2] PubChem. (n.d.). 1-Ethylindoline. Compound Summary. XLogP3: 2.5. View Source
